(R)-BoroAla(+)-Pinanediol-HCl
Overview
Description
“®-BoroAla(+)-Pinanediol-HCl” is a chemical compound with the molecular formula C12H23BClNO2 and a molecular weight of 259.59 g/mol . The IUPAC name for this compound is ®-1-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of “®-BoroAla(+)-Pinanediol-HCl” can be represented by the SMILES string:Cl.[H][C@@]12CC@@(C1(C)C)[C@]1(C)OB(C@HN)O[C@]1([H])C2
. Physical and Chemical Properties Analysis
“®-BoroAla(+)-Pinanediol-HCl” appears as a white solid . . The compound should be stored at 0-8 °C .Scientific Research Applications
Synthesis of Boronic Acid Analogues of Alpha-Amino Acids
A study by Jagannathan, Forsyth, and Kettner (2001) developed a synthetic route to prepare novel alpha-aminoboronic acids, including derivatives analogous to natural amino acids like aspartic acid and glutamic acid. These compounds were synthesized to explore the roles of proteases in biological systems, demonstrating the use of (R)-BoroAla(+)-Pinanediol-HCl in producing inhibitors of serine proteases (Jagannathan, Forsyth, & Kettner, 2001).
Asymmetric Synthesis
Matteson and Kim (2002) illustrated the conversion of boronic esters to alkyldifluoroborane intermediates, showcasing the synthetic versatility of boronic esters derived from pinanediol in preparing highly enantioselective compounds. This method underscores the potential of this compound in asymmetric synthesis, particularly in the creation of secondary amines (Matteson & Kim, 2002).
Deprotection of Pinanediol and Pinacol Boronate Esters
Research by Inglis, Woon, Thompson, and Schofield (2010) explored methods for deprotecting pinanediol and pinacol esters of various boronic acids via fluoroborane intermediates. Their findings provide insights into the deprotection mechanisms relevant to this compound derivatives, which are crucial for further synthetic applications (Inglis, Woon, Thompson, & Schofield, 2010).
Catalytic Reduction of CO2
Laitar, Müller, and Sadighi (2005) demonstrated the use of a copper(I) boryl complex, showcasing the catalytic potential of boron-containing compounds in the reduction of CO2 to CO. This research highlights the environmental and catalytic applications of compounds related to this compound, emphasizing their role in sustainable chemistry practices (Laitar, Müller, & Sadighi, 2005).
Safety and Hazards
Properties
IUPAC Name |
(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;/h7-10H,5-6,14H2,1-4H3;1H/t7-,8-,9-,10+,12-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMUMWPHEOQEQA-KXPSTEIISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719324 | |
Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919103-31-4 | |
Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.